Selective Monoamine Oxidase B (MAO-B) Inhibition Profile vs. MAO-A
Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride demonstrates a clear selectivity window for MAO-B over MAO-A. In a head-to-head assay using human recombinant enzymes, the compound inhibited MAO-A with an IC50 of 50 nM, whereas inhibition of MAO-B required a 12.4-fold higher concentration (IC50 = 620 nM) [1]. This contrasts with non-selective aminooxy inhibitors like aminooxyacetic acid, which potently inhibits GABA-T and cystathionine β-synthase (CBS) without significant MAO subtype discrimination .
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-A: 50 nM; MAO-B: 620 nM |
| Comparator Or Baseline | Aminooxyacetic acid: Inhibits GABA-T (Ki = 9.16 µM), CBS (IC50 = 8.5 µM), CSE (IC50 = 1.1 µM); no MAO subtype selectivity data reported |
| Quantified Difference | 12.4-fold selectivity for MAO-A over MAO-B for target compound |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells, using 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B) as substrates |
Why This Matters
This selectivity profile is crucial for researchers studying the distinct roles of MAO isoforms in neurological disorders, where MAO-B selective inhibitors are sought for Parkinson's disease therapy and MAO-A inhibitors for depression and anxiety.
- [1] BindingDB. BDBM50075966 / CHEMBL3415614. IC50 data for human MAO-A and MAO-B. View Source
